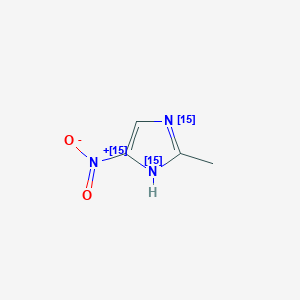
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is notable for its nitro group at position 5 and a methyl group at position 2. Imidazole derivatives, including this compound, are widely studied due to their significant biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 typically involves the nitration of 2-methylimidazole. One common method includes the use of a mixture of nitric acid and sulfuric acid. The reaction is carried out by adding nitric acid, urea, and ammonium sulfate to 2-methylimidazole, followed by the gradual addition of concentrated sulfuric acid. The reaction mixture is then cooled, and the pH is adjusted using sodium hydroxide. The product is obtained after washing and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition helps in achieving consistent results .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Reduction: 2-Methyl-5-amino-1H-imidazole.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its use in developing new drugs, particularly for treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and pathways within microbial cells, making it effective against certain pathogens .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole used for treating infections caused by anaerobic bacteria and protozoa.
Tinidazole: Another nitroimidazole with similar applications but different pharmacokinetic properties.
Secnidazole: A second-generation nitroimidazole with improved oral absorption and longer half-life
Uniqueness
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H5N3O2 |
|---|---|
Peso molecular |
130.08 g/mol |
Nombre IUPAC |
2-methyl-5-[oxido(oxo)(15N)(15N)azaniumyl]-(1,3-15N2)1H-imidazole |
InChI |
InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)/i5+1,6+1,7+1 |
Clave InChI |
FFYTTYVSDVWNMY-SVFBATFISA-N |
SMILES isomérico |
CC1=[15N]C=C([15NH]1)[15N+](=O)[O-] |
SMILES canónico |
CC1=NC=C(N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


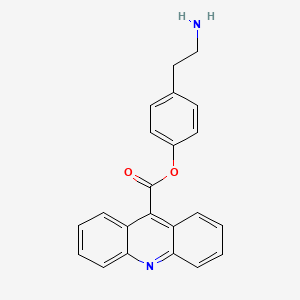

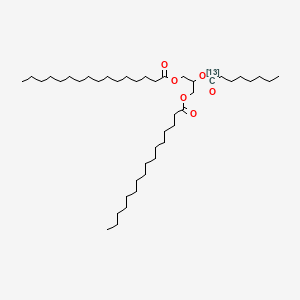
![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B12939016.png)
![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)
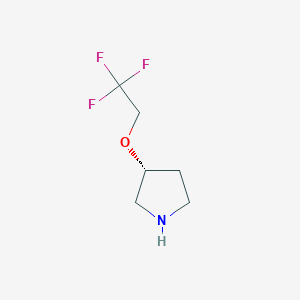
![[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12939028.png)


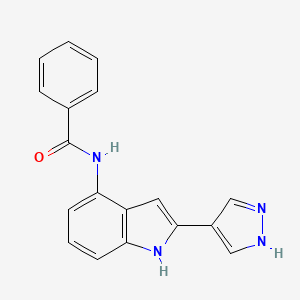
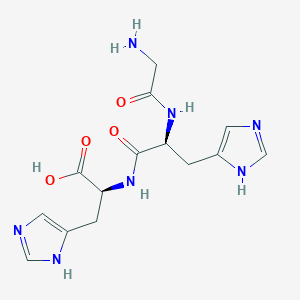
![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
